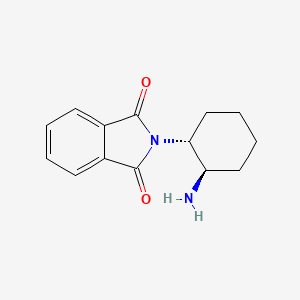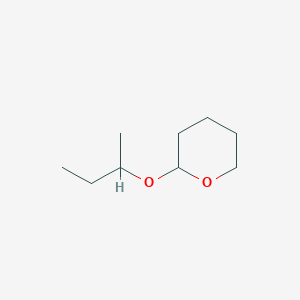![molecular formula C19H24ClNO3 B13099510 tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl ester, a chloro substituent, and a ketone group. The spirocyclic framework is a key structural motif in many biologically active molecules, making this compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable indene derivative with a piperidine moiety under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups in place of the chloro substituent.
Aplicaciones Científicas De Investigación
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the ketone and ester groups can also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[indene-1,4’-piperidine] derivatives.
Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different substituents.
Uniqueness
The uniqueness of tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H24ClNO3 |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
tert-butyl 4-chloro-5-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H24ClNO3/c1-12-5-6-13-15(16(12)20)14(22)11-19(13)7-9-21(10-8-19)17(23)24-18(2,3)4/h5-6H,7-11H2,1-4H3 |
Clave InChI |
QAZRWKBWSUDMJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


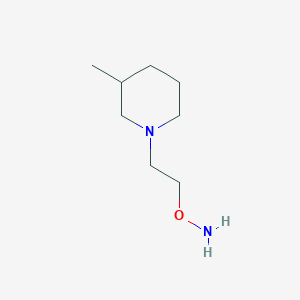
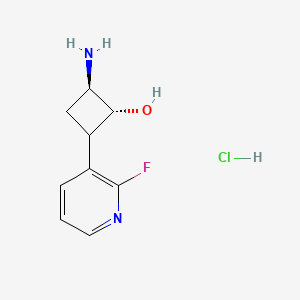
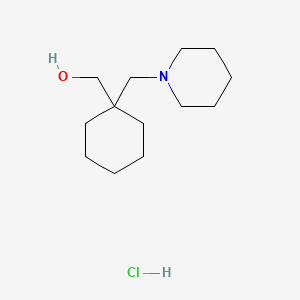
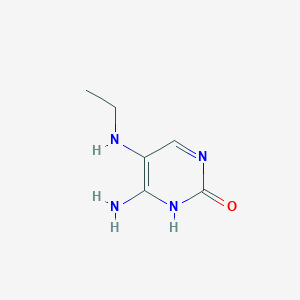
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
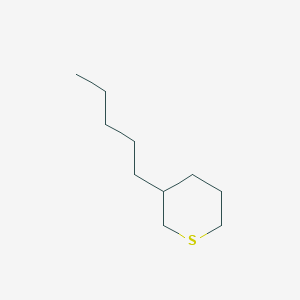
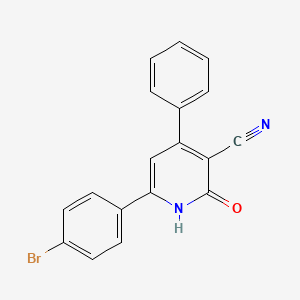
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)
![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
